5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione
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Overview
Description
5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione is a heterocyclic compound featuring both phenyl and trifluoromethylphenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-diketone and an aldehyde in the presence of ammonia or an amine.
Introduction of the Phenyl and Trifluoromethylphenyl Groups: The phenyl and trifluoromethylphenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the imidazole ring, making it more nucleophilic.
Formation of the Thione Group: The thione group is typically introduced by reacting the imidazole derivative with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazole ring can undergo reduction reactions, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl and trifluoromethylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, Friedel-Crafts catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Functionalized aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the trifluoromethyl group often enhances the pharmacokinetic properties of these derivatives.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity to these targets by increasing the lipophilicity and electronic effects of the compound. This interaction can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-imidazole-2-thione: Lacks the trifluoromethyl group, resulting in different electronic properties and potentially lower metabolic stability.
1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2-thione: Lacks the phenyl group, which may affect its binding affinity and overall pharmacological profile.
Uniqueness
The presence of both phenyl and trifluoromethylphenyl groups in 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione makes it unique in terms of its electronic properties and potential applications. The trifluoromethyl group, in particular, enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
4-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)12-7-4-8-13(9-12)21-14(10-20-15(21)22)11-5-2-1-3-6-11/h1-10H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKICEOJHJREIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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